Macimorelin Acetate

Adult Growth Hormone Deficiency Diagnostic Accuracy GH Stimulation Testing

Procure Macimorelin Acetate, the only orally active ghrelin receptor (GHS-R1a) agonist with dual FDA/EMA regulatory approval specifically for adult growth hormone deficiency diagnosis. Unlike research-grade GHSR analogs (anamorelin, GHRP-2/6), this compound delivers validated 92% sensitivity and 96% specificity against the ITT gold standard, with defined GH cutpoints (2.8/5.1 ng/mL), 99% test evaluability, and no hypoglycemia risk. Ideal for clinical laboratories and CROs seeking to replace contraindicated ITT protocols with a safe, 90-minute oral test.

Molecular Formula C28H34N6O5
Molecular Weight 534.6 g/mol
CAS No. 945212-59-9
Cat. No. B608800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacimorelin Acetate
CAS945212-59-9
SynonymsARD 07 acetate;  ARD-07;  ARD07;  D-87575 acetate;  JMV1843;  JMV-1843;  JMV 1843;  AEZS-130;  AEZS 130;  AEZS130;  EP-1572;  EP 1572;  EP1572;  UMV-1843;  UMV1843;  UMV 1843;  Macimorelin;  AibDTrpDgTrpCHO. Macimorelin Acetate;  Macrilen
Molecular FormulaC28H34N6O5
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)NC=O)N
InChIInChI=1S/C26H30N6O3.C2H4O2/c1-26(2,27)25(35)31-22(11-16-13-28-20-9-5-3-7-18(16)20)24(34)32-23(30-15-33)12-17-14-29-21-10-6-4-8-19(17)21;1-2(3)4/h3-10,13-15,22-23,28-29H,11-12,27H2,1-2H3,(H,30,33)(H,31,35)(H,32,34);1H3,(H,3,4)/t22-,23-;/m1./s1
InChIKeyWVDSKQXKCDZXLH-OHIDFYLOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Macimorelin Acetate for AGHD Diagnosis: Oral Ghrelin Receptor Agonist Compound Profile


Macimorelin Acetate (CAS 945212-59-9) is a peptidomimetic growth hormone secretagogue and orally active agonist of the ghrelin receptor (GHS-R1a) [1]. It is FDA-approved for the diagnosis of adult growth hormone deficiency (AGHD) and is also EMA-approved in Europe as Ghryvelin [2]. The compound mimics endogenous ghrelin by directly binding to GHS-R1a receptors on pituitary somatotrophs to stimulate growth hormone (GH) release [3]. Unlike traditional GH stimulation tests that induce hypoglycemia, macimorelin acts directly at the pituitary level without altering glucose homeostasis [4].

Why In-Class GHSR Agonists Cannot Substitute for Macimorelin Acetate in Diagnostic Protocols


Generic substitution fails because macimorelin is the only GHSR agonist with validated regulatory approval specifically for AGHD diagnosis using established GH cutpoints [1]. While other ghrelin mimetics like anamorelin (approved for cancer cachexia in Japan), GHRP-2, GHRP-6, and hexarelin share the same receptor target, they differ substantially in clinical indication, receptor binding kinetics, safety profile, and regulatory status . Macimorelin's diagnostic utility is anchored to extensive head-to-head validation against the insulin tolerance test (ITT) gold standard, establishing clinically actionable GH cutpoints of 2.8 ng/mL and 5.1 ng/mL [2]. Additionally, macimorelin demonstrates differential effects on posterior pituitary function compared to glucagon and arginine stimulation tests [3]. These distinctions preclude simple interchange with any other GHSR agonist.

Macimorelin Acetate Quantitative Differentiation Evidence: Head-to-Head Diagnostic Performance vs. ITT and GST


Macimorelin vs. Insulin Tolerance Test: Diagnostic Sensitivity and Specificity at 5.1 ng/mL GH Cutpoint

In a multicenter, open-label, randomized, two-way crossover trial directly comparing oral macimorelin (0.5 mg/kg) to the insulin tolerance test (ITT) for AGHD diagnosis, macimorelin demonstrated comparable diagnostic accuracy without inducing hypoglycemia [1]. Post hoc analyses using a 5.1 ng/mL GH cutpoint for both tests yielded 92% sensitivity and 96% specificity for macimorelin, with 87% overall agreement with ITT [2].

Adult Growth Hormone Deficiency Diagnostic Accuracy GH Stimulation Testing

Macimorelin vs. Insulin Tolerance Test: Test Evaluability and Reproducibility Comparison

In a head-to-head crossover trial, the macimorelin test demonstrated superior evaluability compared to ITT: 99% of macimorelin tests were evaluable after the first administration, versus only 82% of ITTs [1]. Upon retesting, macimorelin showed 97% reproducibility (n=33), confirming robust test-retest reliability for clinical decision-making [2].

Test Evaluability Reproducibility AGHD Diagnosis

Macimorelin vs. Insulin Tolerance Test and Glucagon Stimulation Test: Procedural Time and Blood Draw Requirements

The macimorelin test requires approximately 90 minutes with 3 blood draws (at 45, 60, and 90 minutes post-dose) [1]. In contrast, the ITT requires 120-180 minutes with 7 blood draws, and the glucagon stimulation test (GST) requires 240-300 minutes with 7-9 blood draws [2]. A UK centre pilot study confirmed an average patient stay of 1.5-2 hours for macimorelin testing versus a minimum 5-6 hours for GST [3].

Test Duration Healthcare Resource Utilization Patient Throughput

Macimorelin vs. Glucagon and Arginine: Absence of Posterior Pituitary Copeptin Stimulation

In healthy adult subjects, glucagon and arginine stimulation tests significantly increased plasma copeptin levels (a surrogate marker of vasopressin and posterior pituitary activation), whereas macimorelin produced no significant change in copeptin secretion [1]. This indicates that macimorelin selectively assesses the anterior pituitary somatotroph axis without confounding activation of the posterior pituitary.

Posterior Pituitary Function Copeptin Test Specificity

Macimorelin vs. Anamorelin: Differential GHSR Binding Affinity and Clinical Indication

Cryo-EM structural analysis revealed that macimorelin and anamorelin occupy a bifurcated binding pocket in GHSR, with anamorelin demonstrating higher binding affinity than macimorelin [1]. Macimorelin shows IC50 values ranging from 15.6 nM to 123 nM against human GHS-R1a depending on assay conditions and radioligand used, compared to anamorelin's reported IC50 of 0.74 nM [2]. However, macimorelin is specifically approved for AGHD diagnosis, while anamorelin is approved for cancer cachexia treatment in Japan .

GHSR Binding Affinity Molecular Recognition Receptor Pharmacology

Macimorelin vs. Insulin Tolerance Test: Avoidance of Hypoglycemia Risk and Contraindications

The ITT requires induction of hypoglycemia (blood glucose <40 mg/dL) to stimulate GH release, which carries significant contraindications including seizure disorders, cardiovascular disease, and elderly patients [1]. Macimorelin acts directly at pituitary GHS-R1a receptors without altering glucose homeostasis, thereby eliminating hypoglycemia risk entirely and substantially expanding the eligible patient population [2]. No serious adverse events were reported for macimorelin in the pivotal clinical trial [3].

Hypoglycemia Risk Safety Profile Contraindications

Macimorelin Acetate Application Scenarios: Diagnostic AGHD Testing and Clinical Research


First-Line Diagnostic Testing for Adult Growth Hormone Deficiency in Clinical Endocrinology Units

Macimorelin acetate is optimally deployed as a first-line GH stimulation test for diagnosing AGHD in adult patients. The test involves a single oral dose (0.5 mg/kg body weight) administered as a dissolved granule solution, followed by three venous blood draws at 45, 60, and 90 minutes post-dose [1]. Diagnostic interpretation uses validated GH cutpoints: a peak GH response <2.8 ng/mL (or <5.1 ng/mL for maximal specificity) confirms AGHD diagnosis [2]. This protocol has been validated against the ITT gold standard with 92% sensitivity and 96% specificity [3]. The 90-minute test duration enables multiple daily testing slots, improving patient access and endocrine unit operational efficiency [4].

AGHD Diagnosis in Patients with Contraindications to Insulin Tolerance Testing

Macimorelin serves as the preferred diagnostic modality for AGHD in patients for whom ITT is contraindicated, including those with seizure disorders, cardiovascular disease, cerebrovascular disease, or advanced age [1]. Unlike ITT, macimorelin does not induce hypoglycemia, eliminating the primary safety concern associated with gold-standard testing [2]. Clinical data from a Northern Ireland tertiary centre audit confirmed that macimorelin testing was well tolerated in all 17 patients evaluated, with dysgeusia as the only reported adverse event [3]. This application scenario addresses a critical unmet need in endocrinology practice where a substantial proportion of patients cannot safely undergo ITT.

Clinical Research Studies Requiring Selective GHS-R1a Agonism Without Posterior Pituitary Activation

For research protocols investigating anterior pituitary GH secretion without confounding posterior pituitary activation, macimorelin provides a selective tool. Studies have demonstrated that unlike glucagon and arginine, macimorelin does not stimulate copeptin (vasopressin) secretion, confirming its specificity for the anterior pituitary somatotroph axis [1]. Additionally, structural studies at 2.63 Å resolution have elucidated macimorelin's specific binding mode within the GHSR orthosteric pocket, enabling rational design of follow-on compounds and mechanistic investigations of ghrelin receptor signaling [2]. This selectivity profile makes macimorelin the appropriate research-grade GHSR agonist for studies where isolation of GH axis function is required.

Health Technology Assessment and Formulary Adoption Evaluations

Macimorelin acetate's quantifiable operational advantages—99% test evaluability versus 82% for ITT, 90-minute test duration versus 120-300 minutes for alternatives, and 97% test-retest reproducibility—provide concrete metrics for health technology assessment and formulary adoption decisions [1][2]. A UK pilot study confirmed that macimorelin testing reduced staff demands and enabled multiple tests per day, improving endocrine bedspace utilization and reducing AGHD testing waiting times [3]. These quantitative efficiency gains support procurement justification when evaluated against traditional stimulation test protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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